3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a 3-butoxy group at the benzene ring and a 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl moiety at the amide nitrogen. The presence of the furan ring and butoxy chain in this compound likely enhances its lipophilicity and binding affinity to biological targets, such as enzymes or microbial proteins .
Properties
IUPAC Name |
3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-3-9-22-13-7-4-6-12(11-13)15(21)18-17-20-19-16(24-17)14-8-5-10-23-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZUGVDRCIZKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with an appropriate amine and formaldehyde in ethanol.
Attachment of the benzamide group: The oxadiazole intermediate is then reacted with 3-butoxybenzoic acid under suitable conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Table: Key Comparative Features
Research Implications
- Structural-Activity Relationship (SAR) : The butoxy group in the target compound may improve metabolic stability compared to sulfamoyl or methoxy groups in analogues .
- Target Specificity : The furan-oxadiazole moiety is critical for antifungal activity, as seen in LMM11, but substitution patterns dictate selectivity toward bacterial vs. fungal targets .
- Drug-Likeness : Compliance with Lipinski’s rules (e.g., log P < 5) is likely for the target compound, unlike bulkier analogues such as compound 4 in , which exceeds log P limits .
Biological Activity
3-butoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound belonging to the oxadiazole class, which has been studied for various biological activities. This compound's unique structure, featuring a furan moiety and an oxadiazole ring, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . The compound consists of several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to reactivity. |
| Oxadiazole Ring | A heterocyclic structure known for biological activity. |
| Butoxy Group | Enhances lipophilicity and solubility. |
| Benzamide Core | Provides a scaffold for interaction with biological targets. |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the furan moiety may engage in π-stacking interactions, enhancing binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cell lines to evaluate the safety profile of this compound. The results indicate moderate cytotoxic effects at higher concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| L929 (fibroblast) | 75 µM |
| A549 (lung carcinoma) | 50 µM |
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural components. Modifications to the furan or oxadiazole rings can significantly influence biological activity. For instance:
- Substitution Patterns : Variations in substituents on the furan ring can enhance or diminish antimicrobial efficacy.
- Linker Length : Different lengths of the butoxy chain may affect solubility and cellular uptake.
Case Studies
Several studies have highlighted the potential of oxadiazole derivatives similar to this compound in treating infections caused by resistant strains. For example:
- Study on Antimicrobial Efficacy : A comparative study showed that oxadiazole derivatives exhibited stronger antibacterial activity than traditional antibiotics against multi-drug-resistant Staphylococcus aureus.
- Cancer Research : In another study focusing on cancer cell lines, compounds with similar structures demonstrated significant inhibition of cell proliferation through apoptosis induction pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
